Cas no 945422-81-1 (1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is a protected piperazine derivative featuring a Boc (tert-butoxycarbonyl) group and a substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The presence of both chloro and fluoro substituents on the phenyl ring introduces steric and electronic effects, making it valuable for structure-activity relationship studies. Its high purity and well-defined structure ensure reliability in complex synthetic pathways. This reagent is particularly useful in the development of bioactive molecules, including CNS-targeting compounds and kinase inhibitors.
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine structure
945422-81-1 structure
商品名:1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
CAS番号:945422-81-1
MF:C15H20ClFN2O2
メガワット:314.7829
MDL:MFCD11872553
CID:4660751
PubChem ID:57550327

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
    • SY041465
    • MFCD11872553
    • VMB42281
    • 945422-81-1
    • tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate
    • AKOS027460913
    • CS-0325672
    • SCHEMBL1907784
    • CS-12246
    • AC2607
    • C15H20ClFN2O2
    • MDL: MFCD11872553
    • インチ: 1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
    • InChIKey: GNUHDAKKEDREMW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C(C=1[H])F)N1C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 314.1197337g/mol
  • どういたいしつりょう: 314.1197337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.8
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB527033-250 mg
1-Boc-4-(4-Chloro-2-fluorophenyl)piperazine; .
945422-81-1
250MG
€149.60 2023-04-17
abcr
AB527033-5 g
1-Boc-4-(4-Chloro-2-fluorophenyl)piperazine; .
945422-81-1
5g
€689.00 2023-04-17
eNovation Chemicals LLC
D685920-5g
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
945422-81-1 95%
5g
$430 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY041465-0.25g
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
945422-81-1 ≥95%
0.25g
¥500.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY041465-0.1g
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
945422-81-1 ≥95%
0.1g
¥425.00 2024-07-09
1PlusChem
1P00IISE-1g
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
945422-81-1 95%
1g
$274.00 2024-04-19
abcr
AB527033-1g
1-Boc-4-(4-Chloro-2-fluorophenyl)piperazine; .
945422-81-1
1g
€286.20 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396342-5g
Tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate
945422-81-1 98%
5g
¥4266.00 2024-04-24
A2B Chem LLC
AI63358-1g
tert-Butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate
945422-81-1 95%
1g
$240.00 2024-07-18
eNovation Chemicals LLC
D685920-5g
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
945422-81-1 95%
5g
$430 2025-02-18

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine 関連文献

1-Boc-4-(4-chloro-2-fluorophenyl)piperazineに関する追加情報

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine: A Comprehensive Overview

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, with the CAS number 945422-81-1, is a significant compound in the field of organic chemistry and drug discovery. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in pharmaceuticals due to its unique chemical properties and ability to form hydrogen bonds. The presence of the Boc (tert-butoxycarbonyl) protecting group and the substituted phenyl ring with chlorine and fluorine atoms adds complexity and functionality to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.

The structure of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine consists of a piperazine ring where one nitrogen is substituted with a Boc group, and the other nitrogen is connected to a phenyl ring that carries chlorine at the para position and fluorine at the ortho position. This substitution pattern is strategically designed to influence the compound's pharmacokinetic properties, such as solubility, permeability, and stability. The Boc group, in particular, plays a crucial role in protecting the amine during synthetic steps, ensuring that the compound can be manipulated without unwanted side reactions.

Recent advancements in chemical synthesis have enabled the efficient preparation of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine. Researchers have explored various methodologies to optimize the synthesis process, including microwave-assisted synthesis and catalytic approaches. These methods not only enhance yield but also reduce reaction time and environmental impact. For instance, a study published in 2023 demonstrated that microwave irradiation could significantly accelerate the coupling reaction between the piperazine derivative and the aryl halide, achieving high purity and excellent yields.

The application of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine extends beyond its role as an intermediate. It has been extensively studied for its potential in drug development, particularly in targeting G-protein coupled receptors (GPCRs) and other therapeutic targets. The chlorine and fluorine substituents on the phenyl ring contribute to electronic effects that modulate receptor binding affinity. Preclinical studies have shown promising results in models of central nervous system disorders, such as anxiety and depression, suggesting that this compound could be a lead candidate for further development.

In addition to its pharmacological applications, 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine has been utilized in materials science for the synthesis of advanced polymers. The piperazine moiety provides a rigid structure that can enhance polymer stability under harsh conditions. Recent research has focused on incorporating this compound into polyurethanes to improve their thermal resistance and mechanical properties, opening new avenues for industrial applications.

The study of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine has also contributed to our understanding of stereochemistry and regioselectivity in organic reactions. By analyzing reaction pathways under different conditions, chemists have gained insights into how substituent effects influence product formation. This knowledge is invaluable for designing more efficient synthetic routes for complex molecules.

In conclusion, 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, with its unique structure and versatile applications, remains a focal point in contemporary chemical research. Its role as an intermediate in drug discovery and materials science underscores its importance in advancing both medicine and technology. As research continues to uncover new possibilities for this compound, it is likely to play an even greater role in shaping future innovations.

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